Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate
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Overview
Description
Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is a complex organic compound with the molecular formula C24H42N4O8. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under controlled conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base such as sodium hydride.
Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the spirocyclic compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature and pressure.
Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: Similar structure but different functional groups.
1,6-Diazaspiro[3.4]octane-1-carboxylate: Lacks the tert-butyl group.
Spiro[3.4]octane derivatives: Various derivatives with different substituents.
Uniqueness
Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is unique due to its specific spirocyclic structure combined with the tert-butyl and hemioxalate groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJCRBVFAVRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNC2.CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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